9,10-Di(p-carboxyphenyl)anthracene (DCPA) holds significant potential in the development of advanced luminescent materials due to its unique structure. The anthracene core combined with carboxyphenyl groups offers specific electronic and photophysical properties, allowing for efficient light emission and manipulation. Research [] explores the use of DCPA derivatives in organic light-emitting diodes (OLEDs), demonstrating their ability to generate vibrant colors and achieve high external quantum efficiencies.
DCPA's interesting properties extend to the realm of organic semiconductors. Studies [] investigate its applicability in field-effect transistors (FETs), highlighting its potential for constructing high-performance organic electronic devices. The carboxyphenyl groups contribute to improved charge transport characteristics, making DCPA a promising candidate for next-generation organic electronics.
The combination of luminescent and semiconducting properties in DCPA opens doors for the design of novel functional materials. Research efforts [] explore the incorporation of DCPA into various polymer matrices, aiming to create multifunctional materials with combined optical and electronic functionalities. These materials hold promise for applications in optoelectronic devices, sensors, and energy conversion technologies.
9,10-Di(p-carboxyphenyl)anthracene is an organic compound characterized by its anthracene backbone substituted with two p-carboxyphenyl groups at the 9 and 10 positions. Its chemical formula is C28H18O4, and it has a molecular weight of 418.44 g/mol. The compound exhibits significant photophysical properties, making it a subject of interest in various fields such as materials science and medicinal chemistry.
The structure of 9,10-Di(p-carboxyphenyl)anthracene consists of a polycyclic aromatic hydrocarbon framework, which contributes to its electronic properties. The carboxyphenyl substituents enhance its solubility and reactivity, allowing for potential applications in organic electronics and as a ligand in metal-organic frameworks.
Various methods have been developed for synthesizing 9,10-Di(p-carboxyphenyl)anthracene:
The applications of 9,10-Di(p-carboxyphenyl)anthracene span several domains:
Interaction studies involving 9,10-Di(p-carboxyphenyl)anthracene focus on its coordination with metal ions and its behavior in various solvent systems. Research has shown that:
Several compounds share structural similarities with 9,10-Di(p-carboxyphenyl)anthracene. These include:
Compound | Structure Type | Unique Features |
---|---|---|
9,10-Di(p-carboxyphenyl)anthracene | Anthracene derivative | Two p-carboxyphenyl substituents enhance reactivity |
9,10-Anthracenedicarboxylic Acid | Anthracene derivative | No phenyl groups; more acidic nature |
9-Phenylanthracene | Anthracene derivative | Single phenyl group; different electronic properties |
The uniqueness of 9,10-Di(p-carboxyphenyl)anthracene lies in its combination of an anthracene core with dual p-carboxyphenyl substitutions, providing enhanced solubility and potential for diverse applications in materials science and biology.
Single crystal X-ray diffraction analysis reveals that 9,10-Di(p-carboxyphenyl)anthracene crystallizes in the monoclinic crystal system with space group P2₁/c [1] [2]. The compound exhibits a molecular formula of C₂₈H₁₈O₄ with a molecular weight of 418.44 g/mol and demonstrates remarkable structural complexity in its solid-state arrangement [3].
The molecular conformation analysis demonstrates that the anthracene core maintains exceptional planarity with atomic deviations of less than 0.1 Å from the least-squares plane [4] [5]. This planarity is crucial for maintaining the extended π-conjugation system throughout the molecule. The carboxyphenyl substituents at the 9,10-positions exhibit significant torsional displacement relative to the anthracene backbone, with dihedral angles ranging from 56.6° ± 2.0° [4] [6].
Density functional theory calculations combined with crystallographic data reveal that the lowest-energy ground-state structure of 9,10-Di(p-carboxyphenyl)anthracene features substantial dihedral angles between the carboxylic acid groups and the aromatic planes [4]. This geometric arrangement contrasts significantly with other anthracene derivatives such as 2,6-anthracenedicarboxylic acid and 1,4-anthracenedicarboxylic acid, where the carboxyl groups maintain coplanarity with the anthracene ring system [4].
The unit cell parameters demonstrate distinctive characteristics with a = 11.338(4) Å, b = 41.360(12) Å, c = 15.328(5) Å, and β = 94.020(9)°, resulting in a unit cell volume of 7170(4) ų [1]. The asymmetric unit contains four molecules (Z = 4) with a calculated density of 1.468 g/cm³ [1].
The hydrogen bonding network in 9,10-Di(p-carboxyphenyl)anthracene crystals exhibits complex three-dimensional connectivity that fundamentally determines the overall crystal stability and packing arrangement [7] [8]. The carboxylic acid functional groups serve as both hydrogen bond donors and acceptors, creating robust intermolecular interactions [8].
Strong O-H···O hydrogen bonds form between carboxyl groups with donor-acceptor distances ranging from 2.65 to 2.78 Å and bond angles between 165° and 175° [7]. These interactions create characteristic carboxylic acid dimers that serve as fundamental building blocks in the crystal structure. The formation of these dimers results in the establishment of robust supramolecular synthons that direct the overall crystal packing motif [8].
Weaker C-H···O interactions contribute to the hydrogen bonding network with distances between 3.15 and 3.45 Å [7]. These secondary interactions, while individually weaker than the primary O-H···O bonds, collectively provide significant stabilization to the herringbone packing arrangement observed in the crystalline phase [7].
Water-mediated hydrogen bonds play a crucial role in certain hydrated forms of the compound, with typical O-H···O distances of 2.75 to 2.95 Å [1] [9]. These interactions demonstrate the ability of the compound to form stable hydrated crystal structures where water molecules act as bridging units between carboxyl groups of adjacent molecules [9].
The topology analysis reveals that the hydrogen bonding network creates channel-like arrangements in specific polymorphic forms [9]. These channels can accommodate solvent molecules and demonstrate the dynamic nature of the crystal structure in response to environmental conditions [9].
The π-π stacking interactions in 9,10-Di(p-carboxyphenyl)anthracene crystals manifest through multiple distinct geometric arrangements that collectively determine the electronic and optical properties of the solid-state material [7] [9]. Face-to-face π-π stacking represents the primary intermolecular interaction, with centroid-to-centroid distances of 3.60 to 3.68 Å and plane separation distances of 3.40 to 3.55 Å [7] [9].
The compound demonstrates the ability to form both lamellar and herringbone arrangements depending on crystallization conditions [9]. In the lamellar configuration, anthracenyl groups are oriented in the same direction, creating uniform bilayer structures with consistent π-π stacking distances of approximately 3.676 Å between stacked dimers [9]. Conversely, the herringbone arrangement features alternating orientations of the anthracenyl groups in opposite directions, resulting in a more complex three-dimensional packing motif with slightly reduced π-π distances of 3.601 Å [9].
Edge-to-face interactions complement the face-to-face stacking with centroid distances ranging from 4.20 to 4.56 Å [7]. These T-shaped configurations contribute to the overall stability of the crystal structure while allowing for greater structural flexibility compared to purely parallel arrangements [7].
Offset parallel stacking represents an intermediate configuration between face-to-face and edge-to-face arrangements, with centroid distances of 3.45 to 3.85 Å and slip angles between 15° and 35° [7]. This configuration optimizes the balance between π-π overlap and electrostatic repulsion between the aromatic systems [7].
The energy associated with these π-π interactions ranges from -45 to -55 kJ/mol for face-to-face arrangements, representing some of the strongest non-covalent interactions observed in the crystal structure [7]. These substantial interaction energies contribute to the thermal stability of the compound, which exceeds 300°C [3].
Comparative structural analysis with related anthracene derivatives reveals distinctive features that differentiate 9,10-Di(p-carboxyphenyl)anthracene from its structural analogs [6] [10] [11]. Unlike 9,10-diphenylanthracene, which crystallizes in the centrosymmetric space group C2/c with purely herringbone packing, 9,10-Di(p-carboxyphenyl)anthracene exhibits polymorphic behavior with the capability to adopt both lamellar and herringbone arrangements [10] [9].
The π-π stacking distances in 9,10-Di(p-carboxyphenyl)anthracene (3.60 Å) are notably shorter than those observed in 9,10-diphenylanthracene (3.70 Å) and 9,10-dimethylanthracene (3.85 Å) [6] [10]. This closer packing results from the electronic effects of the carboxyphenyl substituents, which enhance the π-π interactions through increased electron density in the aromatic system [6].
Compared to 9,10-anthracenedicarboxylic acid, which forms layer structures with π-π distances of 3.45 Å, the para-carboxyphenyl derivative demonstrates greater structural flexibility [11]. The extended conjugation through the phenyl spacer groups allows for more diverse packing arrangements while maintaining strong intermolecular interactions [11].
The thermal stability of 9,10-Di(p-carboxyphenyl)anthracene (>300°C) exceeds that of most analogous compounds, including 9,10-diphenylanthracene (245-250°C) and 9-anthracenecarboxylic acid (215-220°C) [3] [6]. This enhanced stability results from the combination of strong hydrogen bonding and optimized π-π stacking interactions [3].
Structural polymorphism represents a unique feature of 9,10-Di(p-carboxyphenyl)anthracene that distinguishes it from simpler anthracene derivatives [9]. The compound can undergo solvent-mediated structural transformations between different polymorphic forms, demonstrating remarkable structural adaptability that is uncommon among rigid aromatic systems [9].
The hydrogen bonding capabilities of 9,10-Di(p-carboxyphenyl)anthracene significantly exceed those of non-functionalized anthracene derivatives [8]. While compounds like 9,10-diphenylanthracene rely primarily on weak C-H···π interactions, the carboxylic acid groups enable the formation of robust supramolecular networks through strong O-H···O hydrogen bonds [8] [6].